![molecular formula C25H24N4O4 B2421156 N-(1-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide CAS No. 1251620-91-3](/img/structure/B2421156.png)
N-(1-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide
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Overview
Description
N-(1-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide is a useful research compound. Its molecular formula is C25H24N4O4 and its molecular weight is 444.491. The purity is usually 95%.
The exact mass of the compound N-(1-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(1-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antifungal Agents
Compounds with methoxyphenyl and propanamide groups have been synthesized and evaluated for their antibacterial and antifungal activities. For instance, novel derivatives of 2-(6-methoxy-2-naphthyl)propionamide were found to exhibit significant antibacterial and antifungal activities, comparable to standard agents like Ampicilline and Flucanazole. This suggests that compounds with methoxyphenyl groups could be potent antimicrobial agents (Helal et al., 2013).
Cancer Research
Derivatives containing methoxyphenyl and amino propanehydrazide moieties have shown promise in anticancer studies. Novel derivatives bearing these functionalities demonstrated significant cytotoxicity against human cancer cell lines, suggesting their potential as leads for designing new anticancer agents (Tumosienė et al., 2020).
Inhibitors of Enzymatic Activity
Compounds structurally related to the query compound have been explored as enzyme inhibitors. For example, benzene sulfonamides carrying a benzamide moiety have been investigated for their inhibitory activity against enzymes like carbonic anhydrase and acetylcholinesterase, showcasing their potential in the development of therapeutic agents for various conditions (Tuğrak et al., 2020).
Analgesic Development
Derivatives of paracetamol metabolites, specifically those related to N-(4-hydroxyphenyl)-(5Z,8Z,11Z,14Z)-icosatetra-5,8,11,14-enamide, have been synthesized and tested for their analgesic properties. These studies reveal the potential of structurally related compounds in the development of new analgesics with mechanisms possibly distinct from traditional drugs (Sinning et al., 2008).
Safety and Hazards
properties
IUPAC Name |
N-[1-[2-(3-methoxyanilino)-2-oxoethyl]-3-oxo-2-phenylindazol-5-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4/c1-3-23(30)26-18-12-13-22-21(15-18)25(32)29(19-9-5-4-6-10-19)28(22)16-24(31)27-17-8-7-11-20(14-17)33-2/h4-15H,3,16H2,1-2H3,(H,26,30)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGAMIIFQSLQPLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)N(N(C2=O)C3=CC=CC=C3)CC(=O)NC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide |
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